molecular formula C16H14ClN3O2S B5572575 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No.: B5572575
M. Wt: 347.8 g/mol
InChI Key: GQUXYPJSLQYUHZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated phenoxy group and a benzothiadiazole moiety, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Coupling with Benzothiadiazole: The chlorinated phenol is then reacted with 5-methyl-2,1,3-benzothiadiazole in the presence of a base such as potassium carbonate to form the phenoxy-benzothiadiazole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide: Characterized by the presence of a chlorinated phenoxy group and a benzothiadiazole moiety.

    2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-3-5-12-16(20-23-19-12)15(9)18-14(21)8-22-13-6-4-11(17)7-10(13)2/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUXYPJSLQYUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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